1,4-Bis(prop-2-en-1-yloxy)benzene: Structural Profiling, Synthesis, and Advanced Applications
1,4-Bis(prop-2-en-1-yloxy)benzene: Structural Profiling, Synthesis, and Advanced Applications
Abstract 1,4-Bis(prop-2-en-1-yloxy)benzene, commonly referred to as hydroquinone diallyl ether or 1,4-diallyloxybenzene, is a highly versatile bifunctional monomer. Featuring a central electron-rich aromatic core flanked by two terminal allyl ether groups, it serves as a critical intermediate in advanced materials science, polymer cross-linking, and the synthesis of complex benzannulated frameworks. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis methodologies, and core reactivity pathways.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 1,4-bis(prop-2-en-1-yloxy)benzene consists of a hydroquinone core where both phenolic hydroxyls have been alkylated with allyl groups. The presence of the terminal alkenes provides orthogonal reactivity—allowing the molecule to participate in radical-mediated thiol-ene click chemistry, while the allyl ether linkage is primed for thermally induced sigmatropic rearrangements.
Quantitative physicochemical data is summarized in Table 1 below to aid in analytical tracking and formulation[1].
Table 1: Physicochemical Properties of 1,4-Bis(prop-2-en-1-yloxy)benzene
| Property | Value |
| IUPAC Name | 1,4-bis(prop-2-enoxy)benzene |
| Common Synonyms | 1,4-Diallyloxybenzene; Hydroquinone diallyl ether |
| CAS Registry Number | 37592-20-4 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| Exact Mass | 190.09938 g/mol |
| Density | 0.982 g/cm³ |
| Boiling Point | ~284.7 °C at 760 mmHg |
| Topological Polar Surface Area (TPSA) | 18.5 Ų |
Validated Synthesis Workflow: Williamson Etherification
The most efficient and scalable route to 1,4-diallyloxybenzene is the double Williamson ether synthesis using hydroquinone and allyl bromide[2]. As a Senior Application Scientist, I emphasize that successful execution relies not just on mixing reagents, but on controlling the reaction microenvironment to prevent the auto-oxidation of the electron-rich hydroquinone core.
Step-by-Step Methodology & Causality
Phase 1: System Preparation & Deprotonation
-
Solvent & Substrate Loading: Dissolve 1.0 equivalent of hydroquinone in anhydrous acetonitrile (300 mL per 0.2 mol).
-
Causality: Acetonitrile is a polar aprotic solvent. It weakly solvates the potassium cations but leaves the phenoxide anions highly exposed and nucleophilic, drastically accelerating the S_N2 attack.
-
-
Atmospheric Control: Purge the reaction vessel with dry nitrogen ( N2 ) for 15 minutes and maintain a continuous N2 blanket.
-
Causality: Hydroquinone is highly susceptible to oxidative degradation in the presence of atmospheric oxygen, which would prematurely convert it to 1,4-benzoquinone, poisoning the yield and darkening the product[2].
-
-
Base Addition: Add 2.5 equivalents of potassium carbonate ( K2CO3 ) in discrete batches under vigorous stirring.
-
Causality: K2CO3 is selected over stronger bases like NaOH because it is mild enough to prevent oxidative side reactions while still efficiently deprotonating the phenolic hydroxyls. Batch addition prevents localized thermal spikes.
-
Phase 2: Alkylation (S_N2) 4. Electrophile Introduction: Heat the mixture to a gentle reflux (approx. 40 °C). Slowly add 2.5 equivalents of 3-bromo-1-propene (allyl bromide) dropwise via an addition funnel.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive alkylating agent. This mitigates exothermic runaway and suppresses the formation of unwanted oligomeric byproducts.
-
Propagation: Maintain the reaction at reflux overnight (12-16 hours) to ensure complete bis-alkylation.
Phase 3: Validation & Quality Control (Self-Validating System) 6. Quench & Extraction: Cool the mixture to room temperature, filter off the inorganic salts ( KBr and unreacted K2CO3 ), and concentrate the filtrate under reduced pressure. Extract with ethyl acetate and wash with brine. 7. TLC & GC-MS Validation: Spot the organic layer on a silica TLC plate (Hexanes:Ethyl Acetate 10:1).
-
Validation Logic: The protocol is self-validating. Hydroquinone is highly polar and will remain near the baseline (low Rf ). The complete disappearance of the baseline spot and the emergence of a single, highly non-polar UV-active spot (high Rf ) definitively confirms the exhaustive conversion to the bis-ether.
Figure 1: Synthesis workflow of 1,4-Bis(prop-2-en-1-yloxy)benzene via Williamson etherification.
Core Reactivity & Advanced Applications
The utility of 1,4-diallyloxybenzene stems from its dual terminal alkenes and the specific electronic properties of its aromatic core. It is primarily utilized in two distinct chemical domains: materials science (via radical polymerization) and synthetic organic chemistry (via sigmatropic rearrangements).
Thiol-Ene Click Chemistry for Heavy Metal Remediation
In polymer chemistry, 1,4-diallyloxybenzene acts as a robust diene monomer for UV-initiated thiol-ene click reactions. A breakthrough application involves its co-polymerization with ethanedithiol (EDT) and pillar[5]arene derivatives[2].
-
Mechanism: Under 365 nm UV irradiation and a photoinitiator (e.g., DMPA), the thiol groups of EDT undergo radical addition across the terminal double bonds of the diallyloxybenzene.
-
Application: This step-growth polymerization generates a highly crosslinked, sulfur-rich, hierarchically porous polymer network. The resulting material exhibits remarkable soft-soft interactions, allowing it to act as a highly selective adsorbent for toxic heavy metals, achieving maximum capacities of 322.58 mg/g for Hg2+ and 271.23 mg/g for Pb2+ in contaminated water[2].
The Claisen Rearrangement & Benzannulation
In synthetic organic chemistry, heating 1,4-diallyloxybenzene triggers a classic double[3,3]-sigmatropic rearrangement (the Claisen rearrangement).
-
Mechanism: The allyl groups migrate from the oxygen atoms to the ortho positions of the benzene ring (positions 2 and 5), regenerating the phenolic hydroxyl groups to form 2,5-diallylhydroquinone [3].
-
Application: This intermediate is a cornerstone in the synthesis of complex polycyclic aromatic hydrocarbons. By subjecting the rearranged product to Ring-Closing Metathesis (RCM) using Grubbs' ruthenium catalysts, researchers can synthesize benzannulated systems, such as functionalized naphthalenes and indenes, which are critical in the development of novel organic semiconductors and pharmaceuticals[3].
Agrochemical Development: Insect Olfaction Inhibition
Beyond materials and synthesis, 1,4-diallyloxybenzene has demonstrated potent biological activity. It functions as a feeding and oviposition deterrent against invasive agricultural pests, such as the cabbage looper (Trichoplusia ni)[4]. Mechanistic studies suggest that dialkoxybenzenes interact with and downregulate cytochrome P450 enzymes in the insect gut, disrupting their ability to metabolize xenobiotics and effectively acting as a gustatory inhibitor[4].
Figure 2: Core reactivity pathways of 1,4-diallyloxybenzene in materials and chemical synthesis.
References
-
National Institutes of Health (PubChem). "1,4-Bis(prop-2-en-1-yloxy)benzene; CID 252642." PubChem Database.[Link]
-
ACS Publications. "Highly Selective and Regenerable Pillar[5]arene Polymer for Efficient Removal of Heavy Metals." ACS Applied Polymer Materials.[Link]
-
ACS Publications. "Metathesis in the Synthesis of Aromatic Compounds." Chemical Reviews.[Link]
-
ResearchGate. "Dialkoxybenzene and Dialkoxyallylbenzene Feeding and Oviposition Deterrents against the Cabbage Looper, Trichoplusia ni." Journal of Agricultural and Food Chemistry.[Link]
